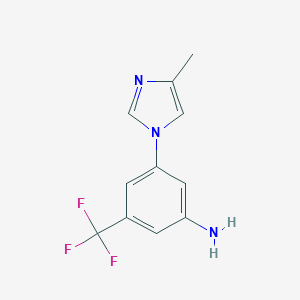

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTGXYAJVXKEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475604 | |

| Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641571-11-1 | |

| Record name | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with CAS number 641571-11-1, is a key chemical intermediate of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to this compound, aimed at supporting research, development, and manufacturing activities. The compound is also identified as "Nilotinib EP Impurity A" or "Nilotinib Related Compound A" in pharmacopoeial contexts, highlighting the importance of its characterization and control in the final drug product.[3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for understanding the compound's behavior in various chemical processes and for the development of analytical methods.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 641571-11-1 | [6] |

| Molecular Formula | C₁₁H₁₀F₃N₃ | [6] |

| Molecular Weight | 241.21 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole, Nilotinib EP Impurity A, Nilotinib Related Compound A | [3][4][5] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light grey to light yellow powder/crystals | [2] |

| Melting Point | 126-129 °C | [7] |

| Boiling Point | Not available | |

| Solubility | No quantitative data available. Described as a solid. | |

| pKa | Not available | |

| logP | Not available |

Synthesis of this compound

The synthesis of this key intermediate can be achieved through several routes, with two prominent methods being the Ullmann condensation and a pathway involving a Hofmann rearrangement.

Ullmann Condensation Route

This is a common and efficient method for the N-arylation of imidazoles. The synthesis involves the copper-catalyzed coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole.

Caption: Ullmann condensation for the synthesis of the target compound.

Experimental Protocol: Ullmann Condensation

A detailed experimental protocol based on patented literature is as follows:

-

Reaction Setup: A mixture of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), 4-methylimidazole (1.2 equivalents), a copper(I) salt such as copper(I) iodide (0.1 equivalents), and a base like potassium carbonate (2 equivalents) are combined in a suitable solvent such as dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-150 °C, and stirred for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Hofmann Rearrangement Route

An alternative synthetic approach involves the Hofmann rearrangement of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide. This method converts the amide functional group into a primary amine with the loss of one carbon atom.

Caption: Hofmann rearrangement for the synthesis of the target compound.

Experimental Protocol: Hofmann Rearrangement

A representative experimental protocol derived from patent literature is as follows:[8]

-

Preparation of Reagent: A solution of sodium hypobromite is typically prepared in situ by the slow addition of bromine to a cold aqueous solution of sodium hydroxide.

-

Reaction: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide is added to the freshly prepared sodium hypobromite solution.

-

Reaction Conditions: The reaction mixture is stirred at low temperature (e.g., 0-5 °C) initially, and then the temperature is gradually raised and maintained until the rearrangement is complete. Reaction progress can be monitored by HPLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield pure this compound.[8]

Application in the Synthesis of Nilotinib

The primary and most significant application of this compound is as a crucial building block in the synthesis of the anti-cancer drug Nilotinib. It participates in an amidation reaction with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid or its activated derivatives.

Caption: Role in the final step of Nilotinib synthesis.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. A variety of analytical techniques are employed for its characterization.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, and impurity profiling. | A well-resolved peak for the main compound with separation from starting materials, by-products, and isomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic, imidazole, and methyl protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching. |

Detailed Protocol: HPLC Method for Purity Assessment

While specific validated methods are often proprietary, a general reverse-phase HPLC method for analyzing this compound would typically involve:

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

-

Temperature: Ambient or controlled column temperature (e.g., 25-30 °C).

Safety and Toxicology

The available safety information for this compound is primarily from GHS classifications provided by suppliers. No detailed toxicological studies such as LD50 or mutagenicity data are readily available in the public domain. As a chemical intermediate, it should be handled with appropriate precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Classifications

| Hazard Statement | Description | Source(s) |

| H301/H302 | Toxic/Harmful if swallowed | [6] |

| H315 | Causes skin irritation | [6] |

| H318/H319 | Causes serious eye damage/irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the life-saving drug Nilotinib. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is essential for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of the available technical information to aid in the efficient and safe handling and utilization of this compound in a research and development setting. Further studies to determine quantitative solubility, pKa, logP, and detailed toxicological profiles would be beneficial to the scientific community.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound | 641571-11-1 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Nilotinib impurity A CRS | LGC Standards [lgcstandards.com]

- 6. This compound | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Physical Properties and Mechanism of Action of Venetoclax (CAS 1257044-40-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, with the Chemical Abstracts Service (CAS) number 1257044-40-8 , is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[] It is also known by its developmental codes ABT-199 and GDC-0199.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of Venetoclax, its mechanism of action, and detailed experimental protocols for its characterization. It is important to note that the CAS number 641571-11-1 is incorrectly associated with Venetoclax in some sources; it correctly identifies 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, an intermediate in the synthesis of Nilotinib.

Core Physical and Chemical Properties

Venetoclax is a light yellow to dark yellow solid.[3] It is a high molecular weight, hydrophobic compound with the following key properties:

| Property | Value | References |

| CAS Number | 1257044-40-8 | [4] |

| Molecular Formula | C45H50ClN7O7S | [][3] |

| Molecular Weight | 868.44 g/mol | [][3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | Approximately 138 °C (onset) | [5] |

| pKa | 3.4 (acidic sulfonamide), 10.3 (basic piperazine) |

Solubility

Venetoclax is practically insoluble in water but is soluble in some organic solvents.[6] Detailed solubility data is presented below:

| Solvent | Solubility | References |

| Water | Very low aqueous solubility | |

| DMSO | 50 mg/mL | [7] |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | |

| DMF | 2.5 mg/mL | [7] |

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein Bcl-2.[] In many hematological malignancies, the overexpression of Bcl-2 allows cancer cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like BIM.

Venetoclax competitively binds to the BH3-binding groove of Bcl-2, displacing BIM and other pro-apoptotic proteins.[8] This frees up the pro-apoptotic proteins, which can then activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]

Venetoclax Inhibition of BCL-2 Signaling Pathway

Experimental Protocols

Determination of Physical Properties

1. Solubility Determination:

A standard shake-flask method can be employed to determine the equilibrium solubility of Venetoclax in various solvents.

-

Methodology:

-

Add an excess amount of Venetoclax powder to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of Venetoclax in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

2. Melting Point Determination by Differential Scanning Calorimetry (DSC):

-

Methodology:

-

Accurately weigh a small amount of Venetoclax (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5][10]

-

Biological Activity Assays

1. BCL-2 Binding Affinity Assay (Surface Plasmon Resonance - SPR):

This assay quantitatively measures the binding affinity of Venetoclax to the Bcl-2 protein.

-

Methodology:

-

Immobilize recombinant human Bcl-2 protein onto a sensor chip surface.

-

Prepare a series of Venetoclax concentrations in a suitable running buffer.

-

Inject the Venetoclax solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in the SPR signal in real-time to monitor the association and dissociation of Venetoclax from Bcl-2.

-

Analyze the resulting sensorgrams using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

2. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Culture a suitable cancer cell line (e.g., a hematological malignancy cell line) and treat with various concentrations of Venetoclax for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.[11]

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

-

Workflow for Annexin V Apoptosis Assay

3. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay):

This luminescent assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.

-

Methodology:

-

Seed cells in a 96-well white-walled plate and treat with a dose range of Venetoclax.

-

After the desired incubation period, add the Caspase-Glo® 3/7 Reagent to each well.[12] This reagent contains a proluminescent caspase-3/7 substrate.

-

Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2][12]

-

Conclusion

Venetoclax is a groundbreaking targeted therapy that has significantly impacted the treatment of certain hematological malignancies. Its well-defined physical and chemical properties, coupled with a clear understanding of its mechanism of action, have facilitated its successful clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Venetoclax and the development of novel Bcl-2 family inhibitors.

References

- 2. promega.com [promega.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CZ201769A3 - Solid forms of Venetoclax - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ABT-199 | CAS 1257044-40-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. benchchem.com [benchchem.com]

- 9. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

In-Depth Technical Guide: Structure Elucidation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document details the analytical methodologies and spectroscopic data essential for the unequivocal confirmation of its chemical structure. The intended audience includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the CAS number 641571-11-1, is a critical building block in the synthesis of Nilotinib, a medication used to treat chronic myelogenous leukemia (CML).[1][2] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide outlines the standard procedures and expected outcomes for the structural confirmation of this compound through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀F₃N₃ | [3] |

| Molecular Weight | 241.21 g/mol | [3] |

| Appearance | White to light grey or light yellow powder/crystals | [1] |

| Melting Point | 124-129 °C | [4][5] |

| CAS Number | 641571-11-1 | [3] |

Synthesis Overview

The synthesis of this compound is well-documented in scientific literature and patents. A common synthetic route involves the N-arylation of 4-methylimidazole with a substituted aniline precursor. The logical workflow for a typical synthesis is depicted below.

Structure Elucidation and Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | -CH₃ (on imidazole ring) |

| ~4.0 | br s | 2H | -NH₂ (aniline) |

| ~6.8-7.5 | m | 5H | Aromatic and Imidazole CH |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~110-140 | Aromatic and Imidazole C-H |

| ~124 (q) | -CF₃ |

| ~148 | Aromatic C-N (aniline) |

| ~130-140 | Aromatic and Imidazole C (quaternary) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z | Interpretation |

| 241.08 | [M]⁺ (Molecular Ion) |

| Varies | Fragmentation pattern consistent with the loss of functional groups such as -NH₂, -CH₃, and cleavage of the imidazole or aniline rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3250 | N-H stretch (aniline) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic -CH₃) |

| 1620-1580 | N-H bend (aniline) and C=C stretch (aromatic) |

| 1350-1150 | C-F stretch (trifluoromethyl) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

| Parameter | Typical Value |

| Purity | >98% |

| Retention Time | Dependent on column and mobile phase |

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 200 ppm.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Infrared Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

-

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Calculate the purity based on the relative peak areas.

-

Conclusion

The structure elucidation of this compound is a critical quality control step in the synthesis of Nilotinib. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides the necessary evidence to confirm the molecular structure, while HPLC is essential for determining its purity. The methodologies and expected data presented in this guide serve as a comprehensive resource for scientists and researchers involved in the synthesis and analysis of this important pharmaceutical intermediate.

References

- 1. This compound | 641571-11-1 [chemicalbook.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. This compound | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 641571-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. ossila.com [ossila.com]

The Trifluoromethyl Group: A Lynchpin in Modern Aniline-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the aniline scaffold has emerged as a paramount strategy in contemporary medicinal chemistry. This powerful substituent profoundly influences the physicochemical and pharmacokinetic properties of aniline derivatives, leading to enhanced drug-like characteristics. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in aniline derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the development of next-generation therapeutics.

Core Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties to the aniline core, primarily driven by the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2] These attributes translate into significant advantages in drug design, including enhanced metabolic stability, modulated basicity, and increased lipophilicity.

Metabolic Stability

A hallmark of the trifluoromethyl group is its remarkable resistance to metabolic degradation.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally stable against oxidative metabolism by cytochrome P450 enzymes.[1][3] This increased metabolic stability often translates to a longer in vivo half-life of drug candidates, a crucial factor in achieving desired therapeutic exposure.[1][2] For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots.[4]

Basicity (pKa)

The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the aniline nitrogen atom.[2][4] This inductive effect lowers the basicity of the amino group, resulting in a lower pKa value compared to non-fluorinated or alkyl-substituted anilines. This modulation of pKa can be critical for optimizing drug-target interactions, as it influences the ionization state of the molecule at physiological pH and can impact hydrogen bonding capabilities.[5]

Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes.[1][3] An increase in lipophilicity, measured by the partition coefficient (LogP), can improve oral absorption and bioavailability, as well as facilitate penetration of the blood-brain barrier.[6] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance in molecular design.[2]

Quantitative Data Summary

To illustrate the impact of the trifluoromethyl group on the physicochemical properties of aniline, the following tables summarize key quantitative data.

Table 1: pKa Values of Substituted Anilines

| Substituent | Position | pKa |

| H | - | 4.60 |

| CH₃ | 3- | 4.70 |

| CH₃ | 4- | 5.10 |

| CF₃ | 2- | -0.45 |

| CF₃ | 3- | 3.50 |

| CF₃ | 4- | 1.70 |

Note: pKa values can vary slightly depending on the experimental conditions. Data compiled from various sources.

Table 2: LogP Values of Trifluoromethylated Anilines

| Compound | LogP |

| Aniline | 0.90 |

| 2-(Trifluoromethyl)aniline | 2.15 |

| 3-(Trifluoromethyl)aniline | 2.41 |

| 4-(Trifluoromethyl)aniline | 2.30 |

| N-propyl-3-(trifluoromethyl)aniline | 3.60[7] |

| 3-Chloro-4,5-bis(trifluoromethyl)aniline | 3.96[8] |

Note: LogP values are experimentally determined or calculated and can vary between sources.

Key Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery research. This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylated aniline derivatives.

Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (anhydrous)

Procedure (using NBS):

-

Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.[1]

-

Prepare a solution of NBS (1.05 equivalents) in DMF.[1]

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[1]

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[1]

-

Wash the organic layer with brine solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by flash column chromatography.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of an aniline derivative.

Materials:

-

Aniline derivative sample (at least 10⁻⁴ M)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) solution (0.15 M) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[6]

-

Dissolve a precisely weighed amount of the aniline derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.[6]

-

Add KCl solution to maintain a constant ionic strength.[6]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with standardized 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds), adding the titrant in small, precise increments.[6]

-

Record the pH value after each addition, allowing the reading to stabilize.[6]

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection point of the curve.[9]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (LogP).[10]

Materials:

-

Aniline derivative sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol and water/buffer together for at least 24 hours and then allowing the phases to separate.[4]

-

Accurately weigh the aniline derivative and dissolve it in a small amount of either the aqueous or organic phase.

-

Add a known volume of the second phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[11]

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully collect aliquots from both the aqueous and organic phases.

-

Determine the concentration of the aniline derivative in each phase using a suitable analytical method.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[12]

Materials:

-

Aniline derivative sample (test compound)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds (e.g., midazolam, dextromethorphan)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).[12]

-

Pre-incubate the liver microsomes with the test compound at 37°C.[13]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.[12][13]

-

Include control incubations without NADPH to assess non-enzymatic degradation.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Signaling Pathways and Experimental Workflows

Trifluoromethylated aniline derivatives are frequently designed as kinase inhibitors, targeting signaling pathways that are often dysregulated in diseases such as cancer.[14]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Aberrant activation of this pathway is a common feature of many cancers. Many kinase inhibitors incorporating a trifluoromethyl aniline scaffold target key components of this pathway, such as Raf and MEK kinases.[17]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors based on the trifluoromethyl aniline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium for the design of aniline-based therapeutics. Its ability to confer enhanced metabolic stability, modulate basicity, and increase lipophilicity has led to the development of numerous successful drug candidates. A thorough understanding of the quantitative impact of this "super substituent" on the physicochemical properties of aniline derivatives, coupled with robust experimental methodologies, is essential for the continued innovation in this critical area of drug discovery. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the development of safer and more effective medicines for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. mercell.com [mercell.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. benchchem.com [benchchem.com]

- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Small-molecule Articles | Smolecule [smolecule.com]

The Genesis of a Leukemia Fighter: An In-depth Technical Guide to the Discovery and History of Nilotinib Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (marketed as Tasigna®) represents a significant milestone in the targeted therapy of Chronic Myelogenous Leukemia (CML), particularly for patients resistant or intolerant to Imatinib.[1][2][3][4] Developed by Novartis, this second-generation tyrosine kinase inhibitor was rationally designed to have a higher binding affinity and selectivity for the Bcr-Abl kinase, the pathogenic driver of CML.[3][5][6][7] The journey from concept to a life-saving therapeutic was paved by extensive medicinal chemistry efforts, focusing on the efficient and scalable synthesis of its core molecular structure. This technical guide delves into the discovery and history of the key intermediates that form the backbone of Nilotinib, providing a comprehensive overview of their synthesis, including detailed experimental protocols and a comparative analysis of various synthetic routes.

Introduction: The Evolution from Imatinib to Nilotinib

The success of Imatinib (Gleevec®) revolutionized CML treatment by targeting the Bcr-Abl tyrosine kinase. However, the emergence of drug resistance, primarily due to point mutations in the Abl kinase domain, necessitated the development of new inhibitors.[3][8][9] Nilotinib was engineered based on the crystal structure of the Abl-Imatinib complex to overcome these resistance mechanisms.[2][5] It is structurally related to Imatinib but exhibits 10-30 fold greater potency in inhibiting Bcr-Abl tyrosine kinase activity.[1][2][10] The chemical structure of Nilotinib, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, is assembled from two primary intermediates, reflecting a convergent synthesis strategy.

The development of efficient and scalable synthetic routes for these intermediates has been a critical focus of research and process chemistry, aiming to improve yields, reduce reaction times, and enhance the overall cost-effectiveness of manufacturing.[11][12][13]

The Bcr-Abl Signaling Pathway and Nilotinib's Mechanism of Action

Nilotinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl oncoprotein.[14][15] By binding with high affinity to the kinase domain, it stabilizes the inactive conformation of the enzyme, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling cascades that drive CML.

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling and cell proliferation.

Core Intermediates and Their Synthesis

The synthesis of Nilotinib primarily involves the amide coupling of two key fragments:

-

Intermediate A: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

-

Intermediate B: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Synthesis of Intermediate A: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

This aniline derivative is a critical component of Nilotinib. Several synthetic routes have been developed, with notable improvements in yield and efficiency over time.

One common approach involves the reaction of a fluorinated nitrobenzene with 4-methylimidazole, followed by reduction of the nitro group.

References

- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 2. Nilotinib - Wikipedia [en.wikipedia.org]

- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Making sure you're not a bot! [academiccommons.columbia.edu]

- 13. Making sure you're not a bot! [academiccommons.columbia.edu]

- 14. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Nilotinib: Your Ultimate Guide! [octagonchem.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the key pharmaceutical intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This compound is a critical building block in the synthesis of Nilotinib, a tyrosine kinase inhibitor. This document collates available spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, into a structured format for ease of reference. Detailed experimental protocols for its synthesis and characterization are also provided, alongside a visual representation of the experimental workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | s | 2H | Aromatic CH |

| 7.01 | s | 1H | Aromatic CH |

| 6.95 | s | 1H | Aromatic CH |

| 6.84 | s | 1H | Aromatic CH |

| 6.79 | s | 1H | Imidazole CH |

| 4.10 | brs | 2H | -NH₂ |

| 2.29 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible documents. |

Table 3: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| ESI | 242 | [M+H]⁺ |

[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3101 | Aromatic C-H stretch |

| 1618 | N-H bend (scissoring) |

| 1591, 1554 | Aromatic C=C stretch |

| 1454, 1423 | C-H bend |

| 1365, 1319 | C-N stretch |

| 1232, 1186, 1153, 1113 | C-F stretch (trifluoromethyl group) |

| 883 | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A common synthetic route involves the condensation of 3-bromo-5-nitro-trifluorotoluene with 4-methyl-1H-imidazole, followed by the reduction of the nitro group.[1]

Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene

-

To a reaction vessel, add 3-bromo-5-nitro-trifluorotoluene (1 equivalent).

-

Add a suitable catalyst (e.g., cuprous iodide), a promoter (e.g., 8-hydroxyquinoline), and an acid-binding agent (e.g., triethylamine).[1]

-

Add 4-methyl-1H-imidazole (1.1 equivalents).

-

Heat the reaction mixture to 140°C and stir for 5 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 50-60°C and filter.

-

Wash the filter cake with ethyl acetate.

-

The filtrate is washed with saline solution and water, then concentrated.

-

Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (1:1) to yield 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene as a yellow solid.[1]

Step 2: Synthesis of this compound

-

To a reaction vessel, add 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene (1 equivalent), ferric trichloride (0.1 equivalents), and activated carbon in ethanol.[1]

-

At room temperature, add 80% hydrazine hydrate (2 equivalents) dropwise.

-

Heat the mixture to 50-60°C and react for 4-5 hours.

-

After the reaction, filter the mixture and concentrate to remove ethanol.

-

Recrystallize the resulting residue from ethanol to obtain this compound as an off-white solid.[1]

Characterization Protocols

The synthesized compound is characterized using the following spectroscopic techniques:

-

¹H NMR Spectroscopy: The sample is dissolved in deuterated chloroform (CDCl₃) and the spectrum is recorded on a 400 MHz spectrometer.

-

Mass Spectrometry: Electrospray Ionization (ESI) is used to determine the mass-to-charge ratio of the protonated molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded from a thin film of the compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

References

The Biological Significance of Arylimidazole Derivatives: A Technical Guide for Drug Development

Introduction

The imidazole ring is a fundamental five-membered heterocyclic scaffold that is ubiquitous in nature, appearing in essential biomolecules such as the amino acid histidine and purines.[1] This versatile structure, with its two nitrogen atoms, can act as a proton donor or acceptor and coordinate with metal ions, making it a privileged motif in medicinal chemistry.[1][2][3] Arylimidazole derivatives, which feature one or more aryl groups attached to the imidazole core, have garnered significant attention from researchers. Their rigid, planar structure and the potential for diverse substitutions allow them to bind with high affinity to a wide array of biological targets.[1][4] Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects, positioning them as a promising class of molecules for therapeutic drug development.[2][4][5]

This technical guide provides an in-depth exploration of the biological significance of arylimidazole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Therapeutic Applications and Mechanisms of Action

Arylimidazole derivatives have demonstrated efficacy in several key therapeutic areas, primarily driven by their ability to modulate specific biological pathways and inhibit key enzymes.

Anticancer Activity

The most extensively studied application of arylimidazole derivatives is in oncology. Their anticancer effects stem from multiple mechanisms of action that target the hallmarks of cancer.

1. Kinase Inhibition: Many arylimidazoles function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a common feature of many cancers.

-

B-Raf/MAPK Pathway: The BRAFV600E mutation is a known driver in various cancers, including melanoma and colorectal cancer.[6] Arylimidazole derivatives have been designed to specifically inhibit this mutant kinase, thereby blocking the downstream MAPK/ERK signaling cascade and inhibiting tumor growth.[6][7]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain arylimidazole compounds have been shown to inhibit VEGFR-2, leading to an anti-angiogenic effect and induction of apoptosis.[7]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Novel arylimidazole derivatives have been developed as potent inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the kinase, demonstrating significant antiproliferative effects against non-small cell lung cancer cell lines.[8][9]

2. Disruption of Microtubule Dynamics: Microtubules are essential cytoskeletal components involved in maintaining cell shape and forming the mitotic spindle during cell division.[10][11] Some arylimidazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[10][11] This prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

3. Other Anticancer Mechanisms:

-

Carbonic Anhydrase Inhibition: Certain tri-aryl imidazole derivatives have been shown to be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[12]

-

Heme Oxygenase-1 (HO-1) Inhibition: HO-1 is overexpressed in various cancers and protects cancer cells from oxidative stress and chemotherapy. Arylethanolimidazole derivatives have been identified as HO-1 inhibitors with cytotoxic effects against breast cancer cells.[13]

-

Targeting DNA G-quadruplexes: Dimeric arylimidazole derivatives have been designed to target and stabilize telomeric G-quadruplex (G4) DNA structures, which are implicated in the alternative lengthening of telomeres (ALT) pathway used by some cancer cells.[8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[14][15] Arylimidazole derivatives have shown significant promise in this area.

-

Antibacterial Activity: These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1][5][14][16] One of the proposed mechanisms involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[15]

-

Antifungal Activity: The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase.[17][18] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Its disruption leads to altered membrane permeability and ultimately, cell death.[17]

Antiparasitic and Other Activities

-

Antiparasitic: Arylimidamides, a subclass of arylimidazoles, show potent activity against intracellular parasites like Leishmania donovani.[19] The mechanism of action for the compound DB766 has been linked to the cytochrome P450 enzyme CYP5122A1, which is involved in ergosterol metabolism in the parasite.[19] Activity against Toxoplasma gondii has also been reported.[2]

-

Anti-inflammatory: Some derivatives act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for producing prostaglandin E2 (PGE2), which is implicated in inflammation and cancer.[20]

Quantitative Biological Data

The following tables summarize the quantitative data for various arylimidazole derivatives across different biological assays, highlighting their potency and selectivity.

Table 1: Anticancer Activity of Selected Arylimidazole Derivatives

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Target/Mechanism | Reference |

|---|---|---|---|---|---|

| Compound 5g | Four cancer cell lines (average) | Cytotoxicity | 2.3 (GI50) | Carbonic Anhydrase | [12] |

| Compound 5 | MCF-7 (Breast) | Cytotoxicity | < 5 | VEGFR-2 / B-Raf | [7] |

| Compound 5 | HCT-116 (Colon) | Cytotoxicity | < 5 | VEGFR-2 / B-Raf | [7] |

| Compound 5 | HepG2 (Liver) | Cytotoxicity | < 5 | VEGFR-2 / B-Raf | [7] |

| Compound 5a | MCF-7 (Breast) | Cytotoxicity | 47.36 | HO-1 Inhibition | [13] |

| Compound 37 | A549 (Lung) | Antiproliferative | Not specified | EGFR Inhibition | [8] |

| Compound 38 | A549 (Lung) | Antiproliferative | Not specified | EGFR Inhibition | [8] |

| Compound 5b | H1975 (Lung) | Antiproliferative | 5.22 | EGFR Inhibition | [9] |

| Compound 5g | H1975 (Lung) | Antiproliferative | 6.34 | EGFR Inhibition |[9] |

Table 2: Enzyme Inhibitory Activity of Selected Arylimidazole Derivatives

| Compound | Enzyme Target | Assay Type | IC50 / Ki | Reference |

|---|---|---|---|---|

| Tubulin polymerization-IN-41 | Tubulin Polymerization | Turbidity Assay | 2.61 µM (IC50) | [10] |

| Compound 37 | EGFR Phosphorylation | ELISA | 0.97 µM (IC50) | [8] |

| Compound 38 | EGFR Phosphorylation | ELISA | 1.7 µM (IC50) | [8] |

| Compound 5b | EGFRWT Kinase | Kinase Assay | 30.1 nM (IC50) | [9] |

| Compound 5b | EGFRT790M Kinase | Kinase Assay | 12.8 nM (IC50) | [9] |

| 2b-c (Naphthyl-substituted) | Glycogen Phosphorylase b | Kinetics Assay | ~3–4 µM (Ki) |[21] |

Key Experimental Protocols

Evaluating the biological significance of novel arylimidazole derivatives requires a suite of robust in vitro and in vivo assays. Below are detailed protocols for key experiments.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of living cells.[23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Arylimidazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[24]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[23]

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[23]

-

Compound Treatment: Prepare serial dilutions of the arylimidazole compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate the plate for 2 to 4 hours at 37°C, protected from light.[23]

-

Formazan Solubilization: For adherent cells, carefully aspirate the medium. For all cells, add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22][23]

-

Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically as an increase in optical density (OD) at 340 nm.[10][25]

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)[25]

-

GTP stock solution (100 mM)

-

Glycerol

-

Arylimidazole test compound and control compounds (e.g., paclitaxel as enhancer, colchicine as inhibitor)

-

96-well, half-area, UV-transparent plates

-

Temperature-controlled microplate spectrophotometer

Procedure:

-

Reagent Preparation: On ice, prepare the final tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 2-4 mg/mL). Add GTP to a final concentration of 1 mM and glycerol (e.g., 10%).[11][25]

-

Assay Setup: Pre-warm the microplate reader to 37°C.[11] On ice, add 10 µL of 10x concentrated test compound, control compound, or vehicle (DMSO) to the appropriate wells of a 96-well plate.[11]

-

Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold, final tubulin solution to each well. Mix gently by pipetting.[11]

-

Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader.[11] Measure the absorbance at 340 nm every minute for 60-90 minutes.[11][25]

-

Data Analysis: Plot the OD at 340 nm against time for each condition. The resulting polymerization curve typically shows a lag phase (nucleation), a growth phase, and a steady-state phase.[10] Quantify the effect of the inhibitor by measuring changes in the maximum rate of polymerization (Vmax) and the final polymer mass.

Protocol 3: Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is essential for investigating how a compound affects signaling pathway components (e.g., phosphorylation status of kinases).[20][26][27]

Materials:

-

Cells treated with arylimidazole compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-ERK, total ERK, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Sample Preparation (Cell Lysis): After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[20] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[20]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[20]

-

SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. Separate proteins by size via electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[27] Wash the membrane multiple times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Signal Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[20]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for loading variations.[20]

Protocol 4: In Vivo Subcutaneous Xenograft Model Study

Xenograft models are a cornerstone of preclinical oncology research, involving the implantation of human cancer cells into immunocompromised mice to evaluate the in vivo efficacy of a therapeutic agent.[28]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG)

-

Human cancer cell line of interest

-

Sterile PBS and/or Matrigel

-

Arylimidazole test compound and vehicle formulation

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation and Implantation: Culture and harvest the desired cancer cells. Prepare a single-cell suspension in sterile PBS or a PBS/Matrigel mixture (viability should be >90%).[28] Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 0.1-0.2 mL) into the flank of each mouse.[28][29]

-

Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a palpable, predetermined size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[29]

-

Compound Administration: Prepare the dosing solution of the arylimidazole compound in the appropriate vehicle. Administer the compound to the mice according to the planned dosing schedule, route (e.g., oral gavage, intraperitoneal injection), and dose level. The control group receives the vehicle only.[29]

-

Efficacy Assessment:

-

Data Analysis: Plot the mean tumor volume ± SEM over time for each group. At the end of the study, calculate key efficacy metrics such as Tumor Growth Inhibition (TGI) to determine the compound's anti-tumor activity.[29]

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. biomedres.us [biomedres.us]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. N-Arylimidazoliums as Highly Selective Biomimetic Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Studies on the antileishmanial mechanism of action of the arylimidamide DB766: azole interactions and role of CYP5122A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. abscience.com.tw [abscience.com.tw]

- 26. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

Vonoprazan (CAS 641571-11-1): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Vonoprazan, identified by CAS number 641571-11-1, is a first-in-class potassium-competitive acid blocker (P-CAB). It is utilized in its fumarate salt form for the management of acid-related gastrointestinal disorders, including gastroduodenal ulcers and reflux esophagitis.[1] Vonoprazan can also be used in combination with antibiotics for the eradication of Helicobacter pylori.[1] This technical guide provides a comprehensive overview of Vonoprazan's material safety data, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety and handling information for Vonoprazan, compiled from various material safety data sheets.

Section 1: Chemical Product and Company Identification

| Property | Information |

| Chemical Name | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine |

| CAS Number | 641571-11-1 |

| Synonyms | Vonoprazan, TAK-438 |

| Molecular Formula | C₁₇H₁₆FN₃O₂S |

| Molecular Weight | 345.4 g/mol |

Section 2: Hazards Identification

| Hazard Category | Classification |

| GHS Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3)[2] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

Section 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Section 4: Fire-Fighting Measures

| Property | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Specific Hazards | May emit toxic fumes under fire conditions.[3] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[5] |

Section 5: Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5] |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5] |

Section 6: Handling and Storage

| Aspect | Guidelines |

| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5] |

| Storage Conditions | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[5] |

Section 7: Exposure Controls/Personal Protection

| Control | Recommendation |

| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice. Use a fume hood where applicable.[3][5] |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166.[5] |

| Skin Protection | Wear impervious clothing. Handle with gloves.[5] |

| Respiratory Protection | If risk assessment indicates it is necessary, use a suitable respirator.[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Vonoprazan is crucial for formulation development and pharmacokinetic studies.

| Property | Value | Source |

| Physical Appearance | Pale yellow to light yellow solid | [6] |

| Melting Point | 194.8°C (fumarate salt) | [7][8] |

| pKa | 9.06, 9.37, 9.6 | [5][6][8] |

| Solubility (in DMSO) | Soluble | [9] |

| Solubility (in Water) | Very slightly soluble; <1 mg/mL | [9] |

| Solubility (in Methanol) | Very slightly soluble / Limited solubility | [9] |

| Solubility (in Ethanol 99.5%) | Slightly soluble | [9] |

| Log P | 2.9 | [10] |

Mechanism of Action: Potassium-Competitive Acid Blocker

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by targeting the H+/K+ ATPase (proton pump) in gastric parietal cells.[6] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's mechanism is characterized by the following:

-

Direct and Reversible Inhibition: It directly and reversibly binds to the H+/K+ ATPase enzyme, competitively blocking the potassium-binding site.[11][12] This action prevents the final step of acid secretion.

-

Acid Stability and Rapid Onset: Vonoprazan is stable in acidic conditions and does not require acid activation, leading to a more rapid onset of action compared to PPIs.[11][13]

-

Sustained Acid Suppression: It provides potent and sustained suppression of gastric acid secretion.[11]

References

- 1. aminer.org [aminer.org]

- 2. youtube.com [youtube.com]

- 3. veterinaria.org [veterinaria.org]